molecular formula C10H10O2 B12307510 Methyl trans-Cinnamate-d7

Methyl trans-Cinnamate-d7

Cat. No.: B12307510
M. Wt: 169.23 g/mol
InChI Key: CCRCUPLGCSFEDV-RTRAALMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl trans-Cinnamate-d7: is a deuterated derivative of methyl cinnamate, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl trans-Cinnamate-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Cinnamic acid derivatives.

    Reduction: Cinnamyl alcohol derivatives.

    Substitution: Cinnamamides.

Scientific Research Applications

Methyl trans-Cinnamate-d7 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl trans-Cinnamate-d7 can be compared with other cinnamate derivatives such as:

  • Methyl cinnamate
  • Ethyl cinnamate
  • Butyl cinnamate

Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies and in understanding reaction mechanisms at a molecular level .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, preparation methods, and diverse reactions make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H10O2

Molecular Weight

169.23 g/mol

IUPAC Name

methyl (E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D,7D,8D

InChI Key

CCRCUPLGCSFEDV-RTRAALMGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)OC)/[2H])[2H])[2H]

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.